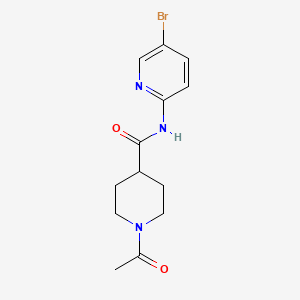
1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide, also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide works by irreversibly binding to the active site of enzymes, resulting in the covalent modification of the enzyme. This modification allows for the identification and characterization of the enzyme activity. This compound can be designed to target specific classes of enzymes, such as serine hydrolases or cysteine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In proteomics research, this compound has been used to identify and characterize enzyme activities in various biological systems. In drug discovery, this compound has been used to identify potential drug targets and to screen for potential drug candidates. In neuroscience, this compound has been used to study the activity of enzymes involved in neurotransmitter synthesis and degradation.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its ability to identify and characterize enzyme activities in complex biological systems. This compound can also be designed to target specific classes of enzymes, allowing for the selective identification of enzyme activity. However, this compound has several limitations, including the potential for off-target effects and the requirement for specialized equipment and expertise.
Orientations Futures
There are several future directions for 1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide research, including the development of new this compound probes for the identification and characterization of enzyme activities in specific biological systems. Additionally, this compound could be used to study the activity of enzymes involved in disease processes, such as cancer and neurodegenerative diseases. Finally, this compound could be used in drug discovery to identify new drug targets and to screen for potential drug candidates.
Conclusion:
In conclusion, this compound is a valuable tool for identifying and characterizing enzyme activities in complex biological systems. This compound has potential applications in various research fields, including proteomics, drug discovery, and neuroscience. While this compound has several advantages for lab experiments, it also has several limitations. However, with further research and development, this compound could have a significant impact on our understanding of biological processes and the development of new therapeutics.
Méthodes De Synthèse
1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide can be synthesized through a multi-step process starting with the reaction of 5-bromo-2-pyridinecarboxylic acid with acetic anhydride to form 5-acetyl-2-bromopyridine. This intermediate compound is then reacted with piperidinecarboxylic acid in the presence of a coupling reagent to yield this compound.
Applications De Recherche Scientifique
1-acetyl-N-(5-bromo-2-pyridinyl)-4-piperidinecarboxamide is widely used in various research fields, including proteomics, drug discovery, and neuroscience. This compound is a valuable tool for identifying and characterizing enzyme activities in complex biological systems. It can be used to study the activity of enzymes involved in various biological processes, including metabolism, signal transduction, and protein degradation. This compound has also been used in drug discovery to identify potential drug targets and to screen for potential drug candidates. In neuroscience, this compound has been used to study the activity of enzymes involved in neurotransmitter synthesis and degradation.
Propriétés
IUPAC Name |
1-acetyl-N-(5-bromopyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2/c1-9(18)17-6-4-10(5-7-17)13(19)16-12-3-2-11(14)8-15-12/h2-3,8,10H,4-7H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHLDSGTLQMOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)
![ethyl 1-methyl-2-oxo-6-propyl-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5308401.png)

![N-(3-chloro-4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5308413.png)
![2-(3,5-dimethyl-1-piperidinyl)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308417.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)


![3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5308463.png)
![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)
![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)
